Kefiran

Beschreibung

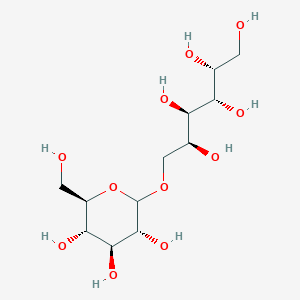

Structure

3D Structure

Eigenschaften

CAS-Nummer |

86753-15-3 |

|---|---|

IUPAC-Name |

(2R,3S,4R,5S)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2/t4-,5+,6-,7+,8-,9-,10+,11-,12?/m1/s1 |

SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Kefiran; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Intricacies of Kefiran: A Deep Dive into its Chemical Architecture

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed elucidation of the chemical structure and composition of kefiran, the bioactive exopolysaccharide derived from kefir grains. Through a systematic review of established analytical techniques, this document offers an in-depth understanding of this compound's molecular architecture, catering to the needs of researchers in the fields of biochemistry, pharmacology, and materials science.

Executive Summary

This compound, a water-soluble glucogalactan, is the primary polysaccharide component of the kefir grain matrix, produced by a symbiotic consortium of bacteria and yeasts.[1][2] Its unique structural features, including a complex arrangement of monosaccharides and glycosidic bonds, are believed to be responsible for its diverse biological activities, such as immunomodulatory, antimicrobial, and anti-inflammatory properties.[3][4] This guide synthesizes the current scientific knowledge on this compound's chemical makeup, presenting quantitative data in a structured format, detailing the experimental protocols for its characterization, and providing visual representations of its structure and the analytical workflow.

Chemical Composition of this compound

This compound is a heteropolysaccharide primarily composed of D-glucose and D-galactose monosaccharides.[5] While often reported to be in approximately equimolar amounts, the precise ratio can vary depending on the origin of the kefir grains, the fermentation conditions, and the extraction methods employed.[1][3]

Monosaccharide Composition

The monosaccharide composition of this compound is a critical determinant of its physicochemical and biological properties. High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying the constituent monosaccharides after acid hydrolysis of the polysaccharide.

| Study Reference | Glucose Ratio | Galactose Ratio | Other Monosaccharides Detected |

| Micheli et al. (1999) | ~1 | ~1 | Not specified |

| Pop et al. | 0.94 | 1.1 | Not specified |

| Zajsek et al. | 1 | 0.7 | Not specified |

| Koçak et al. (2021) | Variable | Variable | Sucrose, Arabinose, Xylose, Ribose |

| Ariceta et al. (2021) | 1 | 0.4 | Not specified |

Molecular Weight

The molecular weight of this compound is not a single value but rather a range, reflecting its polydisperse nature. The reported molecular weight can vary significantly, from several kilodaltons (kDa) to thousands of kDa, influenced by factors such as the microbial strains in the kefir grains and the extraction and purification procedures.[1][4]

| Study Reference | Molecular Weight (Da) |

| Micheli et al. (1999) | ~1 x 10³ (subunit) |

| Maeda et al. (2004) | 7.6 x 10⁵ |

| Pop et al. | 2.4 x 10⁶ to 1.5 x 10⁷ |

| Ariceta et al. (2022) | ~4 x 10⁵ to ~3 x 10⁶ |

| Mukai et al. (1990) | 1.0 x 10⁶ |

Structural Elucidation of the this compound Repeating Unit

The currently accepted structure of this compound consists of a repeating hexasaccharide or heptasaccharide unit.[6][7] This intricate structure features a backbone of glucose and galactose residues connected by various glycosidic linkages, with branching points that contribute to its three-dimensional conformation.

Proposed Repeating Unit Structure

The proposed repeating unit of this compound is a branched structure. The backbone is composed of (1→6)-linked Glc, (1→3)-linked Gal, (1→4)-linked Gal, (1→4)-linked Glc, and (1→2, 6)-linked Gal residues. A branch is attached to the O-2 position of a galactose residue, and glucose residues are situated at the non-reducing ends of the structure.[3][6] Both α and β-glycosidic linkages are present.[1]

Caption: Proposed repeating unit of this compound.

Experimental Protocols for this compound Characterization

The elucidation of this compound's structure relies on a combination of sophisticated analytical techniques. Below are detailed methodologies for the key experiments.

Workflow for Structural Elucidation

The overall process for determining the chemical structure of this compound involves several sequential steps, from isolation to detailed structural analysis.

Caption: Workflow for the structural elucidation of this compound.

Monosaccharide Composition Analysis via HPLC

Objective: To identify and quantify the monosaccharide components of this compound.

Protocol:

-

Hydrolysis: A sample of purified this compound (e.g., 5 mg) is hydrolyzed with trifluoroacetic acid (TFA) (e.g., 2 M) at a high temperature (e.g., 121°C) for a specific duration (e.g., 2 hours) to break the glycosidic bonds and release the individual monosaccharides.[8]

-

Derivatization (Optional but common): The hydrolyzed monosaccharides are often derivatized, for instance, with 1-phenyl-3-methyl-5-pyrazolone (PMP), to enhance their detection by UV or fluorescence detectors.

-

HPLC Analysis: The hydrolyzed (and derivatized) sample is injected into an HPLC system.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient of two solvents is commonly employed. For example, Solvent A could be a phosphate buffer, and Solvent B could be acetonitrile. The gradient is programmed to separate the different monosaccharides.

-

Detector: A UV detector set at a specific wavelength (e.g., 245 nm for PMP derivatives) or a Refractive Index (RI) detector is used for detection.[8]

-

Quantification: The concentration of each monosaccharide is determined by comparing the peak areas in the sample chromatogram to those of known standards.

-

Molecular Weight Determination by Gel Permeation/Size-Exclusion Chromatography (GPC/SEC)

Objective: To determine the average molecular weight and polydispersity of this compound.

Protocol:

-

Sample Preparation: A solution of purified this compound is prepared in the mobile phase at a known concentration.

-

GPC/SEC Analysis: The sample solution is injected into a GPC/SEC system.

-

Column: A set of columns with different pore sizes (e.g., Ultrahydrogel columns) is used to separate the polysaccharide molecules based on their hydrodynamic volume.

-

Mobile Phase: An aqueous buffer, such as a sodium nitrate solution containing sodium azide, is commonly used to prevent microbial growth and secondary interactions.

-

Detector: A combination of detectors is often employed, including a Refractive Index (RI) detector, a Multi-Angle Laser Light Scattering (MALLS) detector, and a viscometer. The MALLS detector is crucial for determining the absolute molecular weight without the need for column calibration with polysaccharide standards.[7][9]

-

Data Analysis: The data from the detectors are analyzed using specialized software to calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (Mw/Mn).

-

Glycosidic Linkage Analysis by Methylation Analysis and GC-MS

Objective: To determine the positions of the glycosidic linkages between the monosaccharide residues.

Protocol:

-

Methylation: The free hydroxyl groups of the this compound polysaccharide are fully methylated using a reagent like methyl iodide in the presence of a strong base (e.g., sodium hydride in DMSO).

-

Hydrolysis: The methylated polysaccharide is then hydrolyzed with an acid (e.g., TFA) to break the glycosidic bonds, yielding a mixture of partially methylated monosaccharides.

-

Reduction: The aldehyde groups of the partially methylated monosaccharides are reduced to hydroxyl groups using a reducing agent like sodium borohydride.

-

Acetylation: The newly formed hydroxyl groups and the original hydroxyl groups that were involved in glycosidic linkages are acetylated using an acetylating agent like acetic anhydride. This results in a mixture of partially methylated alditol acetates (PMAAs).

-

GC-MS Analysis: The PMAA mixture is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

GC Separation: The different PMAAs are separated based on their volatility and interaction with the GC column.

-

MS Identification: The mass spectrometer fragments each separated PMAA in a characteristic way. The fragmentation pattern allows for the identification of the original positions of the glycosidic linkages.[7][10]

-

Anomeric Configuration and Linkage Confirmation by NMR Spectroscopy

Objective: To determine the anomeric configuration (α or β) of the glycosidic linkages and to confirm the overall structure.

Protocol:

-

Sample Preparation: A solution of purified this compound is prepared in deuterium oxide (D₂O).

-

NMR Spectroscopy: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed.

-

¹H NMR: Provides information about the anomeric protons, which resonate in a characteristic region of the spectrum. The coupling constants (J-values) of the anomeric protons can help determine the anomeric configuration (α or β).[9][11]

-

¹³C NMR: Provides information about the carbon atoms in the polysaccharide, including the anomeric carbons, which also have characteristic chemical shifts.

-

2D NMR (COSY, TOCSY, HSQC, HMBC): These experiments are crucial for assigning all the proton and carbon signals and for establishing the connectivity between the monosaccharide residues. For example, Heteronuclear Multiple Bond Correlation (HMBC) experiments can show long-range correlations between protons and carbons across the glycosidic bond, thus confirming the linkage positions.[9]

-

Conclusion

The chemical structure of this compound is a complex and fascinating area of study. Its heteropolysaccharide nature, with a backbone of glucose and galactose and a specific branched repeating unit, underpins its significant biological activities. The application of advanced analytical techniques such as HPLC, GPC/SEC, GC-MS, and NMR spectroscopy has been instrumental in piecing together this intricate molecular puzzle. A thorough understanding of its structure and composition, as outlined in this guide, is paramount for the targeted development of novel therapeutic agents and functional food ingredients. Further research into the structure-function relationship of this compound will undoubtedly unlock its full potential in various scientific and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Influence of Three Extraction Methods on the Physicochemical Properties of Kefirans Isolated from Three Types of Animal Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vibgyorpublishers.org [vibgyorpublishers.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | DMJ Biotech [kefir.co.kr]

- 6. researchgate.net [researchgate.net]

- 7. Structural characterization and biological activities of an exopolysaccharide this compound produced by Lactobacillus kefiranofaciens WT-2B(T) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Impact of this compound Exopolysaccharide Extraction on Its Applicability for Tissue Engineering and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

The Microbial Keystone of Kefiran Production: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial composition of kefir grains, with a specific focus on the microorganisms responsible for the production of kefiran, a bioactive exopolysaccharide. This document delves into the quantitative distribution of key bacterial and yeast species, details the experimental protocols for their identification and quantification, and explores the biosynthetic pathway of this compound.

Microbial Composition of Kefir Grains for this compound Production

Kefir grains are a complex symbiotic consortium of bacteria and yeasts embedded in a polysaccharide matrix, of which this compound is a primary component. The microbial composition can vary depending on the origin of the grains and the fermentation conditions. However, a core group of microorganisms is consistently associated with this compound production.

Dominant Bacterial Species

Lactic acid bacteria (LAB) are the predominant bacterial group in kefir grains, with Lactobacillus kefiranofaciens being the principal producer of this compound.[1] Other Lactobacillus species also play a significant role in shaping the grain's structure and the overall fermentation process.

Table 1: Quantitative Abundance of Key Bacterial Species in Kefir Grains

| Bacterial Species | Relative Abundance (%) | Role in Kefir Grain | Reference(s) |

| Lactobacillus kefiranofaciens | 81.45 - 96.3 | Primary this compound producer | [2][3] |

| Lentilactobacillus kefiri | 2.01 - 7.86 | Contributes to grain structure | [2][4] |

| Lactobacillus helveticus | 0.13 - 21.8 | Acid production | [4] |

| Lactococcus lactis | 6.2 - Varies | Acid production, flavor development | [5] |

| Leuconostoc mesenteroides | Varies | Flavor and aroma compound production | [2] |

| Acetobacter species | Varies | Acetic acid production | [2] |

Note: Relative abundance can vary significantly based on the kefir grain origin and analytical methods used.

Dominant Yeast Species

Yeasts are essential for the symbiotic relationship within the kefir grain, contributing to the production of ethanol, carbon dioxide, and flavor compounds. While not directly producing this compound, their metabolic byproducts can influence the growth and this compound production of Lactobacillus kefiranofaciens.

Table 2: Quantitative Abundance of Key Yeast Species in Kefir Grains

| Yeast Species | Relative Abundance (%) | Role in Kefir Grain | Reference(s) |

| Kazachstania unispora | 73 | Contributes to fermentation byproducts | [5] |

| Kazachstania exigua | Varies | Common yeast in kefir grains | [2] |

| Saccharomyces cerevisiae | Varies | Ethanol and CO2 production | [2] |

| Kluyveromyces marxianus | 76 | Lactose fermentation | [2] |

| Dekkera anomala | 27 | Contributes to aroma profile | [5] |

Note: The diversity and abundance of yeast species can differ significantly between kefir grain sources.

Experimental Protocols

Accurate characterization of the microbial composition of kefir grains is crucial for understanding and optimizing this compound production. The following sections detail the standard protocols for the isolation, identification, and quantification of these microorganisms, as well as for the extraction and quantification of this compound.

Microbial Identification and Quantification

This method allows for the isolation and phenotypic characterization of viable yeasts from kefir grains.

Materials:

-

Kefir grains

-

Sterile 0.1% (w/v) peptone water

-

Yeast Extract Glucose Chloramphenicol (YGC) agar plates

-

Malt Extract Agar (MEA) plates

-

Incubator (25-30°C)

-

Microscope

-

Biochemical test kits (e.g., API 20C AUX)

Procedure:

-

Aseptically weigh 10 g of kefir grains and homogenize in 90 mL of sterile peptone water.

-

Perform a ten-fold serial dilution of the homogenate.

-

Spread plate 0.1 mL of appropriate dilutions onto YGC and MEA plates.

-

Incubate the plates aerobically at 25-30°C for 3-5 days.[6]

-

Observe and record colony morphology.

-

Select representative colonies for purification by re-streaking on fresh plates.

-

Perform microscopic examination (e.g., Gram staining, cell morphology) of purified isolates.

-

Conduct biochemical tests for species-level identification.

This high-throughput sequencing method provides a comprehensive profile of the bacterial community within kefir grains, including non-culturable species.

Materials:

-

Kefir grains

-

DNA extraction kit (e.g., DNeasy PowerSoil Pro Kit, QIAGEN)

-

Primers targeting a variable region of the 16S rRNA gene (e.g., V3-V4)

-

PCR reagents (Taq polymerase, dNTPs, buffer)

-

Gel electrophoresis equipment

-

DNA purification kit

-

Next-generation sequencing (NGS) platform (e.g., Illumina MiSeq)

-

Bioinformatics software for data analysis (e.g., QIIME 2)

Procedure:

-

DNA Extraction:

-

Homogenize 200-250 mg of kefir grains.

-

Follow the manufacturer's protocol for the selected DNA extraction kit to lyse the cells and purify the total genomic DNA.[7]

-

-

PCR Amplification:

-

Amplify the target region of the 16S rRNA gene using specific primers with adapter sequences for the NGS platform.

-

A typical PCR reaction includes an initial denaturation step, followed by 25-30 cycles of denaturation, annealing, and extension, and a final extension step.

-

-

Library Preparation:

-

Purify the PCR products to remove primers and dNTPs.

-

Quantify the purified amplicons.

-

Pool the barcoded amplicons in equimolar concentrations.

-

-

Sequencing:

-

Sequence the pooled library on an NGS platform according to the manufacturer's instructions.

-

-

Data Analysis:

-

Perform quality filtering of the raw sequencing reads.

-

Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

-

Assign taxonomy to the representative sequences by comparing them to a reference database (e.g., Greengenes, SILVA).

-

Analyze the microbial community composition and diversity.[8]

-

This compound Extraction and Quantification

This protocol describes the isolation of this compound from kefir grains.

Materials:

-

Kefir grains

-

Distilled water

-

Trichloroacetic acid (TCA) solution

-

Cold ethanol (96-100%)

-

Centrifuge

-

Freeze-dryer

Procedure:

-

Wash the kefir grains with distilled water to remove residual milk.

-

Suspend the grains in distilled water (1:10 w/v) and heat at 80°C for 30 minutes with stirring.[9]

-

Cool the mixture and centrifuge to pellet the grain debris.

-

Collect the supernatant and add TCA solution to a final concentration of 4% (w/v) to precipitate proteins. Let it stand overnight at 4°C.

-

Centrifuge to remove the precipitated proteins.

-

Add two volumes of cold ethanol to the supernatant to precipitate the this compound. Let it stand overnight at 4°C.

-

Collect the this compound precipitate by centrifugation.

-

Wash the pellet with 70% ethanol to remove residual TCA.

-

Dissolve the purified this compound in a minimal amount of hot water (60°C) and freeze-dry to obtain a powdered form.[9]

High-Performance Liquid Chromatography (HPLC) can be used to quantify the monosaccharide composition of this compound after acid hydrolysis.

Materials:

-

Purified this compound

-

Sulfuric acid (H₂SO₄)

-

HPLC system with a Refractive Index (RI) detector

-

Carbohydrate analysis column (e.g., Aminex HPX-87H)

-

Monosaccharide standards (glucose, galactose)

Procedure:

-

Acid Hydrolysis:

-

Accurately weigh a known amount of purified this compound and dissolve it in a specific volume of dilute H₂SO₄ (e.g., 2 M).

-

Hydrolyze the this compound by heating at 100°C for 2-4 hours.

-

Neutralize the hydrolysate with a saturated solution of barium hydroxide.

-

Centrifuge to remove the barium sulfate precipitate.

-

-

HPLC Analysis:

-

Filter the supernatant through a 0.22 µm filter.

-

Inject the sample into the HPLC system.

-

The mobile phase is typically dilute sulfuric acid (e.g., 0.005 M) at a constant flow rate.

-

Identify and quantify the glucose and galactose peaks by comparing their retention times and peak areas to those of the standards.[3][10]

-

Visualizations of Key Processes

Experimental Workflow for Microbial Community Analysis

Caption: Workflow for 16S rRNA gene sequencing analysis of kefir grains.

This compound Biosynthesis Pathway in Lactobacillus kefiranofaciens

The biosynthesis of this compound in Lactobacillus kefiranofaciens involves a cluster of genes responsible for the synthesis of sugar precursors, their activation, polymerization, and export.

Caption: Proposed biosynthetic pathway of this compound in L. kefiranofaciens.

Logical Relationship of Factors Influencing this compound Production

The production of this compound is a complex process influenced by genetic factors, environmental conditions, and microbial interactions.

Caption: Factors influencing this compound production by Lactobacillus kefiranofaciens.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. Complete genome sequence of Lactobacillus kefiranofaciens ZW3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "A negative regulator mediates quorum-sensing control of exopolysacchar" by S B von Bodman, D R Majerczak et al. [digitalcommons.lib.uconn.edu]

- 6. www2.ufrb.edu.br [www2.ufrb.edu.br]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Impact of this compound Exopolysaccharide Extraction on Its Applicability for Tissue Engineering and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biosynthesis Pathway of Kefiran in Lactobacillus kefiranofaciens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kefiran, the primary exopolysaccharide (EPS) of kefir grains, is a water-soluble glucogalactan produced by Lactobacillus kefiranofaciens. This intricate biopolymer is renowned for its rheological properties and a wide array of health-promoting benefits, making it a subject of significant interest in the pharmaceutical and food industries. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in L. kefiranofaciens, detailing the genetic basis, enzymatic processes, and regulatory mechanisms. It also includes a compilation of quantitative data and detailed experimental protocols to facilitate further research and development.

The Genetic Blueprint: The eps Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated eps (exopolysaccharide) gene cluster. In the well-studied strain Lactobacillus kefiranofaciens ZW3, this cluster spans approximately 14.4 kb and comprises 17 genes.[1][2] These genes are responsible for the entire process of this compound synthesis, from the production of sugar precursors to the final polymerization and export of the polysaccharide chain. While twelve of these genes share homology with those in other Lactobacillus species, five are unique to this strain, likely contributing to the specific structure of this compound.[2]

A proposed functional annotation of the eps gene cluster in L. kefiranofaciens ZW3 is presented in Table 1. This annotation is based on homologies to other known EPS biosynthesis genes and functional analyses.

Table 1: Putative Functions of Genes in the eps Gene Cluster of Lactobacillus kefiranofaciens ZW3

| Gene | Putative Function |

| epsA | Transcriptional regulator |

| epsB | Chain length determination |

| epsC | Tyrosine kinase (regulation) |

| epsD | Tyrosine phosphatase (regulation) |

| epsE | Priming glycosyltransferase |

| epsF-M | Glycosyltransferases (sequential sugar addition) |

| epsN | Wzx flippase (translocation of repeating unit) |

| epsO | Wzy polymerase (polymerization of repeating units) |

| epsP | Export protein |

| epsQ | Export protein |

The Biosynthesis Pathway: A Step-by-Step Process

The synthesis of this compound follows a well-established pathway for heteropolysaccharide production in lactic acid bacteria, which can be broadly divided into four key stages:

-

Synthesis of Sugar Nucleotide Precursors: The monosaccharide building blocks of this compound, glucose and galactose, are activated into high-energy sugar nucleotides, primarily UDP-glucose and UDP-galactose. This process begins with the transport of sugars from the medium into the cytoplasm. A series of enzymatic reactions, catalyzed by enzymes such as phosphoglucomutase (pgm), UDP-glucose pyrophosphorylase (ugp), and UDP-galactose 4-epimerase (uge), convert central metabolic intermediates into the required sugar nucleotides.[3]

-

Assembly of the Repeating Unit: The repeating oligosaccharide unit of this compound, a branched hexa- or heptasaccharide, is assembled on a lipid carrier, undecaprenyl phosphate (Und-P), at the cytoplasmic membrane.[4] This assembly is initiated by a priming glycosyltransferase that transfers the first sugar phosphate to Und-P. Subsequently, a series of specific glycosyltransferases sequentially add the remaining monosaccharides from their respective sugar nucleotide donors to build the complete repeating unit. The specificity of these glycosyltransferases dictates the precise sequence and linkages of the monosaccharides in the repeating unit.

-

Translocation of the Repeating Unit: Once assembled, the Und-PP-linked repeating unit is transported across the cytoplasmic membrane to the exterior of the cell. This translocation is mediated by a Wzx flippase, a protein encoded by the epsN gene in L. kefiranofaciens ZW3.[1][5]

-

Polymerization and Export: On the outer face of the membrane, the repeating units are polymerized into a long polysaccharide chain by a Wzy-dependent polymerase. The final this compound polymer is then released from the cell surface, a process that may involve other proteins encoded within the eps cluster.

Below is a diagram illustrating the proposed biosynthesis pathway of this compound.

Caption: Proposed biosynthesis pathway of this compound in Lactobacillus kefiranofaciens.

Quantitative Data on this compound Production

The production of this compound is influenced by various factors, including the composition of the growth medium, pH, temperature, and the presence of other microorganisms. The following tables summarize quantitative data from various studies on this compound production.

Table 2: Influence of Fermentation Conditions on this compound Production

| Strain | Medium | Condition | This compound Yield (g/L) | Reference |

| L. kefiranofaciens ATCC 8007 | Optimized medium (sucrose, yeast extract, K₂HPO₄) | Uncontrolled pH, 16-L bioreactor | 1.91 | [6] |

| L. kefiranofaciens WT-2B(T) | Rice hydrolysate medium | pH 5.0, 33°C, 7 days | 2.5 | [7] |

| L. kefiranofaciens & S. cerevisiae | Mixed culture, fed-batch | Aerobic | 5.41 |

Table 3: Monosaccharide Composition of this compound

| Strain | Glucose:Galactose Ratio | Analytical Method | Reference |

| L. kefiranofaciens (general) | Approximately 1:1 | Various | |

| Kefir grains | 1.0:0.4 | HPLC | [8] |

| Kefir grains | 1:0.87 | HPLC | [9] |

Experimental Protocols

This section provides an overview of key experimental protocols used in the study of this compound biosynthesis.

Extraction and Purification of this compound

A common method for extracting this compound from L. kefiranofaciens cultures or kefir grains involves the following steps:

-

Cell/Grain Removal: The culture is centrifuged to pellet the bacterial cells or the kefir grains are physically removed.

-

Heat Treatment: The supernatant or a suspension of the grains in water is heated (e.g., 80-100°C for 30 minutes) to release the polysaccharide.

-

Protein Precipitation (Optional): Trichloroacetic acid (TCA) can be added to precipitate proteins, which are then removed by centrifugation.

-

Ethanol Precipitation: Cold ethanol is added to the supernatant to precipitate the this compound. The mixture is typically incubated at low temperatures (e.g., 4°C or -20°C) overnight.

-

Collection and Washing: The precipitated this compound is collected by centrifugation and washed with ethanol to remove impurities.

-

Drying: The purified this compound is dried, often by lyophilization (freeze-drying).[8]

Caption: General workflow for the extraction and purification of this compound.

Monosaccharide Composition Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the monosaccharide composition of this compound.

-

Hydrolysis: The purified this compound is hydrolyzed into its constituent monosaccharides, typically by acid hydrolysis (e.g., with trifluoroacetic acid) at elevated temperatures.

-

Derivatization (Optional): The monosaccharides can be derivatized to enhance their detection.

-

HPLC Separation: The hydrolyzed sample is injected into an HPLC system equipped with a suitable column (e.g., an amino-bonded column) and a refractive index (RI) detector.

-

Quantification: The retention times and peak areas of the separated monosaccharides are compared to those of known standards (e.g., glucose and galactose) to identify and quantify the composition.[10]

Glycosyltransferase Activity Assay

The activity of glycosyltransferases can be measured using various methods, including colorimetric assays. One common approach involves a coupled enzyme assay:

-

Reaction Setup: A reaction mixture is prepared containing the glycosyltransferase, the sugar nucleotide donor (e.g., UDP-glucose), the acceptor substrate, and a coupling enzyme (e.g., a phosphatase).

-

Incubation: The reaction is incubated under optimal conditions (temperature, pH).

-

Phosphate Release: The glycosyltransferase transfers the sugar moiety to the acceptor, releasing a nucleotide diphosphate (e.g., UDP). The phosphatase then cleaves the terminal phosphate from the nucleotide diphosphate, releasing inorganic phosphate.

-

Colorimetric Detection: The amount of inorganic phosphate released is quantified using a colorimetric reagent (e.g., Malachite Green), and the absorbance is measured. The amount of phosphate is proportional to the glycosyltransferase activity.[11]

Genetic Manipulation of L. kefiranofaciens

Functional analysis of the eps genes often requires genetic manipulation techniques such as gene overexpression or knockout.

-

Overexpression: For gene overexpression, the target gene (e.g., epsN) can be amplified by PCR and cloned into an appropriate expression vector (e.g., pMG36e).[1][5] The recombinant vector is then introduced into a suitable host strain (e.g., Lactococcus lactis or L. kefiranofaciens) by electroporation.

-

Gene Knockout: Gene knockout can be achieved through homologous recombination. This typically involves constructing a suicide vector containing flanking regions of the target gene and a selectable marker. The vector is introduced into L. kefiranofaciens, and homologous recombination leads to the replacement of the target gene with the selectable marker.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is a tightly regulated process to ensure efficient production in response to environmental cues.

-

Transcriptional Regulation: The expression of the eps gene cluster is likely controlled by transcriptional regulators, such as the putative regulator encoded by epsA. These regulators can respond to factors like nutrient availability and cellular stress.

-

Post-translational Regulation: The activity of key enzymes in the pathway may be modulated by post-translational modifications. For instance, the presence of genes encoding a putative tyrosine kinase (epsC) and phosphatase (epsD) in the eps cluster suggests a regulatory mechanism involving phosphorylation and dephosphorylation of proteins involved in polymerization and export.

-

Metabolic Flux: The availability of sugar nucleotide precursors is a critical control point. The activities of enzymes like UDP-glucose pyrophosphorylase (ugp) and UDP-galactose 4-epimerase (uge) can influence the metabolic flux towards this compound synthesis.[3]

Caption: Overview of the regulatory mechanisms of this compound biosynthesis.

Conclusion

The biosynthesis of this compound in Lactobacillus kefiranofaciens is a complex and highly regulated process involving a dedicated gene cluster and a series of enzymatic reactions. This guide has provided a detailed overview of the current understanding of this pathway, from the genetic and enzymatic levels to the factors influencing its production. The provided data and experimental protocols serve as a valuable resource for researchers and professionals aiming to further explore and harness the potential of this unique biopolymer for various applications in the pharmaceutical and food industries. Further research focusing on the detailed functional characterization of each gene in the eps cluster and the kinetic properties of the involved enzymes will be crucial for the rational design of strategies to enhance this compound production and tailor its properties for specific applications.

References

- 1. Functional and bioinformatics analysis of an exopolysaccharide-related gene (epsN) from Lactobacillus kefiranofaciens ZW3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complete Genome Sequence of Lactobacillus kefiranofaciens ZW3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lactobacillus kefiranofaciens: From Isolation and Taxonomy to Probiotic Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Structural characterization and biological activities of an exopolysaccharide this compound produced by Lactobacillus kefiranofaciens WT-2B(T) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzyme assay of glycosaminoglycan glycosyltransferases for keratan sulfate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. Enzyme assay of β1,3-glycosyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Physicochemical Properties of Kefiran from Different Milk Sources: A Technical Guide

Abstract

Kefiran, the primary exopolysaccharide (EPS) from kefir grains, is a water-soluble biopolymer with significant potential in the food, pharmaceutical, and biomedical sectors. Its physicochemical properties, which dictate its functional behavior and application suitability, are profoundly influenced by the milk substrate used for fermentation. This technical guide provides an in-depth analysis of the key physicochemical characteristics of this compound derived from various milk sources, including cow, goat, ewe (sheep), and buffalo milk. It consolidates quantitative data on production yield, molecular weight, monosaccharide composition, thermal stability, rheological behavior, and antioxidant activity. Detailed experimental methodologies for this compound extraction and characterization are presented to aid researchers in their study design. This document serves as a core resource for researchers, scientists, and drug development professionals seeking to understand and leverage the tunable properties of this compound for specific applications.

Introduction

Kefir is a fermented milk beverage produced through the symbiotic fermentation of milk by kefir grains, which are a complex consortium of bacteria and yeasts embedded in a polysaccharide matrix[1][2]. This matrix is primarily composed of a water-soluble exopolysaccharide known as this compound[1]. Structurally, this compound is a heteropolysaccharide consisting of approximately equal amounts of D-glucose and D-galactose monosaccharides[1][3][4][5].

The unique properties of this compound, such as its ability to act as a thickener, emulsifier, and gelling agent, have made it a subject of interest in the food industry[1][6]. Beyond its food applications, this compound exhibits a range of bioactive properties, including antioxidant, anti-inflammatory, antimicrobial, and immunomodulatory effects, positioning it as a valuable biopolymer for biomedical and pharmaceutical applications like drug delivery and tissue engineering[6][7][8].

However, the functional properties of this compound are not static. They are significantly modulated by the composition of the fermentation medium—namely, the type of milk used. Milk from different species (e.g., cow, goat, sheep, buffalo, camel) varies in its content of proteins, fats, lactose, and micronutrients[2][9]. These differences influence the microbial dynamics within the kefir grains, which in turn affects the yield, structure, and resulting physicochemical properties of the secreted this compound[7][10]. This guide provides a comparative overview of these properties based on the milk source.

Experimental Methodologies

The characterization of this compound involves a series of standardized and advanced analytical techniques. The choice of extraction method is particularly critical as it directly impacts the final yield, purity, and molecular integrity of the polysaccharide[10][11].

This compound Extraction and Purification

Several methods have been established for the extraction of this compound from kefir grains, primarily using green techniques with hot water[11]. The most common protocols involve variations in temperature and the use of physical aids like ultrasound.

Protocol 1: Cold Water Extraction [10]

-

Kefir grains are suspended in distilled water at a 1:10 (w/v) ratio.

-

The suspension is subjected to magnetic stirring at room temperature for 1 hour.

-

The grains are separated by centrifugation, and the supernatant containing the dissolved this compound is collected.

-

The supernatant is typically subjected to precipitation with cold ethanol, followed by dialysis and lyophilization to obtain the purified this compound powder.

Protocol 2: Hot Water Extraction [10][11]

-

Kefir grains are washed and suspended in distilled water (e.g., 1:10 w/v).

-

The suspension is heated in a water bath to temperatures ranging from 80°C to 90°C for a duration of 30 minutes to 1 hour, with continuous stirring[10][11].

-

After heating, the mixture is cooled and centrifuged (e.g., 18,300×g for 20 min) to pellet the grains and cellular debris[11].

-

The supernatant is collected, and proteins may be precipitated using trichloroacetic acid (TCA)[11].

-

The this compound is then precipitated from the clarified supernatant using cold ethanol (typically 2 volumes).

-

The precipitate is recovered, redissolved in water, dialyzed extensively against distilled water, and finally lyophilized.

Protocol 3: Ultrasound-Assisted Extraction [10]

-

This method is a modification of the hot water extraction.

-

Grains are suspended in water (1:10 w/v) and heated to a milder temperature, such as 65°C.

-

During heating, the suspension is simultaneously treated with ultrasonication for a defined period.

-

Subsequent purification steps (centrifugation, precipitation, lyophilization) are similar to the hot water extraction method.

Molecular Weight Determination

The molecular weight (Mw) and its distribution are critical parameters influencing the rheological and biological properties of this compound.

-

Method: Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC) is the standard technique. A solution of purified this compound is passed through a column packed with a porous gel. Larger molecules elute faster than smaller ones. The elution time is compared to that of known molecular weight standards (e.g., pullulan or dextran) to determine the Mw[11][12].

Monosaccharide Composition Analysis

This analysis confirms the primary sugar constituents of this compound and their molar ratios.

-

Method: High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector is commonly used[1][3].

-

Hydrolysis: The polysaccharide is first hydrolyzed into its constituent monosaccharides, typically using an acid like trifluoroacetic acid (TFA).

-

Chromatography: The hydrolyzed sample is injected into an HPLC system equipped with a carbohydrate analysis column.

-

Detection & Quantification: The separated monosaccharides are detected by an RI detector. The retention times are compared to those of pure monosaccharide standards (glucose, galactose, etc.) for identification, and the peak areas are used for quantification[1].

-

Thermal Analysis

Thermal properties indicate the stability of this compound at different temperatures, which is crucial for processing applications.

-

Method: Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions. A small amount of the lyophilized this compound is heated at a constant rate in a controlled atmosphere. The resulting thermogram reveals endothermic and exothermic peaks corresponding to events like melting (Tm) and degradation (Td)[10][13].

Rheological Analysis

Rheological measurements describe the flow behavior and viscosity of this compound solutions.

-

Method: A rheometer or viscometer is used to measure the apparent viscosity of this compound solutions at varying shear rates. This determines whether the solution exhibits Newtonian (viscosity is constant) or non-Newtonian (e.g., pseudoplastic or shear-thinning) behavior[9][14][15].

Antioxidant Activity Assays

These in vitro assays evaluate the capacity of this compound to scavenge free radicals.

-

Methods: Common assays include:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of this compound to donate a hydrogen atom to the stable DPPH radical, causing a color change.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to DPPH, it measures the scavenging of the ABTS radical cation[7][16].

-

FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of this compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺)[7].

-

Comparative Physicochemical Properties of this compound

The choice of milk profoundly alters the characteristics of the resulting this compound. The following sections and tables summarize the available data, comparing this compound from cow, goat, ewe (sheep), and buffalo milk.

Production Yield

This compound yield is highly dependent on both the milk source and the extraction method. Hot water and ultrasound-assisted methods generally provide significantly higher yields than cold water extraction[10].

| Milk Source | Extraction Method | Yield (%) | Reference(s) |

| Cow | Cold Water (I) | ~0.3% (Value interpolated) | [10] |

| Hot Water (II) | 3.04 ± 0.01 | [10] | |

| Ultrasound-Assisted (III) | 4.79 ± 0.01 | [10][17] | |

| Buffalo | Cold Water (I) | 0.48 ± 0.05 | [10] |

| Hot Water (II) | 2.80 ± 0.01 | [10] | |

| Ultrasound-Assisted (III) | 2.81 ± 0.02 | [10] | |

| Goat | Cold Water (I) | 0.15 ± 0.02 | [10] |

| Hot Water (II) | 2.80 ± 0.01 | [10] | |

| Ultrasound-Assisted (III) | 2.75 ± 0.01 | [10] | |

| Ewe | Fermented Milk EPS | 300 ± 15 (mg/L) | [7][9] |

| Cow | Fermented Milk EPS | 360 ± 24 (mg/L) | [7] |

| Goat | Fermented Milk EPS | 380 ± 36 (mg/L)* | [7] |

*Note: Yields in mg/L are for the total EPS released into the fermented milk, not extracted from grains, and are thus not directly comparable to the percentage yields.

Molecular Weight (Mw)

The molecular weight of this compound varies over a wide range, from hundreds to thousands of kilodaltons (kDa). This variation is attributed more to the extraction conditions and fermentation parameters than to the milk source itself, although direct comparative studies are limited[11][14][18]. Harsher extraction conditions can lead to polymer degradation and lower Mw.

| This compound Source / Condition | Molecular Weight (Mw) | Reference(s) |

| General Range | ~10⁶ Da | [3] |

| Portuguese Kefir Grains | 534 kDa | [15] |

| From L. kefiranofaciens | 1.5 x 10⁵ Da | [18] |

| Extraction Method 1 | ~3000 kDa | [11] |

| Dependent on Extraction | 2.4 x 10³ - 1.5 x 10⁴ kDa | [11][14] |

Monosaccharide Composition

While traditionally defined by a glucose-to-galactose ratio of ~1:1, recent studies show that this ratio can vary and that other monosaccharides may be present, particularly in the EPS released into the milk[7]. This variation is a key distinction between this compound from different milk substrates.

| Milk Source (EPS from) | Monosaccharide Composition | Molar Ratio (approx.) | Reference(s) |

| General (from Grains) | Glucose, Galactose | 1:1 | [1][4] |

| General (from Grains) | Glucose, Galactose | 1.0 : 0.4 | [3] |

| General (from Grains) | Glucose, Galactose | 0.94 : 1.1 | [14] |

| Fermented Cow Milk | Glucose, Galactose, Rhamnose | 0.08 : 1 : 0.05 | [7] |

| Fermented Ewe Milk | Trehalose, Glucose, Galactose, Rhamnose | 0.07 : 0.09 : 1 : 0.05 | [7] |

| Fermented Goat Milk | Trehalose, Glucose, Galactose, Rhamnose | 0.08 : 0.09 : 1 : 0.09 | [7] |

Thermal Properties

This compound is a highly thermostable polymer. DSC analyses show that both the milk source and the extraction method influence its melting (Tm) and degradation (Td) temperatures[10][13]. In general, all tested this compound samples exhibit high degradation temperatures, making them suitable for processes involving heat treatment[13].

| Milk Source | Extraction Method | Melting Temp. (Tm) (°C) | Degradation Temp. (Td) (°C) | Reference(s) |

| Cow | Cold Water (I) | 95.7 | 263.6 | [10] |

| Hot Water (II) | 109.1 | 277.5 | [10] | |

| Ultrasound-Assisted (III) | 124.8 | 284.2 | [10] | |

| Buffalo | Cold Water (I) | 91.7 | 272.9 | [10] |

| Hot Water (II) | 162.2 | 294.8 | [10] | |

| Ultrasound-Assisted (III) | 114.7 | 289.4 | [10] | |

| Goat | Cold Water (I) | 100.9 | 353.8 | [10][13] |

| Hot Water (II) | 113.8 | 272.4 | [10] | |

| Ultrasound-Assisted (III) | 109.9 | 267.3 | [10] |

Rheological Properties (Viscosity & Solubility)

This compound is known for its water solubility[1][8]. Its solutions can exhibit different flow behaviors. The viscosity of the final kefir beverage is also influenced by the milk type. Studies have reported lower apparent viscosities in kefirs made from ewe's and goat's milk compared to cow's milk[9]. Kefirs produced from mixtures of mare's milk with goat or sheep milk showed greater firmness, consistency, and higher viscosity index values than those from pure mare's milk[19][20].

Antioxidant Potential

The antioxidant activity of this compound-containing products is a significant area of research. The milk substrate plays a crucial role in the final antioxidant capacity of the fermented product and its isolated EPS.

| Milk Source | Finding | Reference(s) |

| Cow | EPS showed higher antioxidant activity than other milk types. | [7] |

| Goat | Kefir showed the highest antioxidant capacity in one study. | [21] |

| Sheep (Ewe) | Sheep's milk and kefir drinks had higher antioxidant activity than cow's milk products. | [16] |

| General | Antioxidant properties depend on the substrate, fermentation, and storage time. | [22] |

Visualizations and Logical Relationships

Understanding the interplay between the milk source, processing, and final properties is key for targeted applications.

Discussion and Future Perspectives

The evidence strongly indicates that the physicochemical properties of this compound are not universal but are instead a function of both the milk substrate and the processing conditions. The differences in protein, fat, and native sugar content across milk from cows, goats, ewes, and buffaloes directly influence the metabolic activity of the kefir grain microbiota[7][21]. This leads to variations in the amount and even the chemical structure of the exopolysaccharide produced, as seen in the differing monosaccharide compositions[7].

For researchers and drug development professionals, this variability is not a limitation but an opportunity. By selecting a specific milk source and extraction protocol, one can potentially tailor the properties of this compound for a desired application. For instance:

-

High Molecular Weight this compound: For applications requiring high viscosity or robust hydrogel formation (e.g., in tissue engineering scaffolds), milder extraction conditions might be preferable to preserve the polymer's size[11][14].

-

Enhanced Bioactivity: To obtain this compound with superior antioxidant properties, fermenting with cow's or sheep's milk may be advantageous[7][16].

-

High Yield: For bulk production, using cow's milk with an ultrasound-assisted extraction method appears to be the most efficient approach[10].

Future research should focus on direct, side-by-side comparisons of this compound produced from a wider variety of milk, including camel and mare milk, under identical and controlled fermentation and extraction conditions. This would eliminate confounding variables and provide a clearer picture of the substrate's true impact. Furthermore, linking specific structural variations (e.g., glucose:galactose ratio, degree of branching, molecular weight) to functional outcomes (e.g., specific immunomodulatory or prebiotic effects) will be crucial for advancing the targeted use of this versatile biopolymer.

Conclusion

The milk source is a critical determinant of the physicochemical properties of this compound. Variations in yield, monosaccharide composition, thermal stability, and antioxidant activity are evident when comparing this compound derived from cow, goat, ewe, and buffalo milk. These differences are primarily driven by the unique composition of each milk type and its influence on the symbiotic culture of the kefir grains, as well as by the chosen extraction methodology. A thorough understanding of these relationships is essential for harnessing the full potential of this compound as a functional ingredient in the food, pharmaceutical, and biomedical industries, allowing for the selection of an optimal milk source to produce a biopolymer with tailored properties for specific, high-value applications.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. Kefir - Wikipedia [en.wikipedia.org]

- 3. vibgyorpublishers.org [vibgyorpublishers.org]

- 4. This compound | DMJ Biotech [kefir.co.kr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Prospects of this compound as a food-derived biopolymer for agri-food and biomedical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02810J [pubs.rsc.org]

- 9. Comparison of Milk Kefirs Obtained from Cow’s, Ewe’s and Goat’s Milk: Antioxidant Role of Microbial-Derived Exopolysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Impact of this compound Exopolysaccharide Extraction on Its Applicability for Tissue Engineering and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Influence of Three Extraction Methods on the Physicochemical Properties of Kefirans Isolated from Three Types of Animal Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. pubs.aip.org [pubs.aip.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. hrcak.srce.hr [hrcak.srce.hr]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

The Prebiotic Potential of Kefiran: A Technical Guide to its Mechanisms and Therapeutic Implications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Kefiran, a water-soluble exopolysaccharide derived from kefir grains, is emerging as a potent prebiotic agent with significant therapeutic potential. Composed of a complex matrix of microorganisms, including lactic acid bacteria and yeasts, this compound has demonstrated a remarkable ability to modulate the gut microbiota, enhance the production of beneficial short-chain fatty acids (SCFAs), and exert immunomodulatory and anti-inflammatory effects. This technical guide provides a comprehensive overview of the prebiotic properties of this compound, detailing its impact on gut health and its potential applications in the prevention and treatment of inflammatory conditions. This document outlines key experimental protocols for the extraction, purification, and analysis of this compound, and presents quantitative data on its effects on microbial populations, SCFA production, and inflammatory markers. Furthermore, it elucidates the signaling pathways involved in its anti-inflammatory action, offering a valuable resource for researchers and drug development professionals exploring the therapeutic utility of this promising biopolymer.

Introduction

The human gut microbiome plays a pivotal role in health and disease, influencing everything from nutrient metabolism to immune function. Prebiotics, non-digestible food ingredients that selectively stimulate the growth and/or activity of beneficial bacteria in the colon, are a key strategy for modulating the gut microbiota and promoting host health. This compound, the exopolysaccharide matrix of kefir grains, has garnered significant attention for its prebiotic potential. This complex carbohydrate, primarily produced by Lactobacillus kefiranofaciens, is composed of approximately equal amounts of glucose and galactose.[1] Its unique structure allows it to resist digestion in the upper gastrointestinal tract and reach the colon intact, where it is fermented by the resident microbiota.[2] This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which are known to have a wide range of beneficial effects on the host. This guide will delve into the scientific evidence supporting the prebiotic potential of this compound, providing detailed methodologies and quantitative data to facilitate further research and development in this area.

Modulation of Gut Microbiota

This compound consumption has been shown to significantly alter the composition and diversity of the gut microbiota, promoting the growth of beneficial bacteria while inhibiting potentially pathogenic species. In a randomized, controlled, parallel-group trial involving 28 healthy participants, daily consumption of 150 mL of kefir for two weeks led to a notable increase in the relative abundance of lactate-producing bacteria.[3][4]

Table 1: Changes in Relative Abundance of Gut Microbiota Following Kefir Consumption [3][4]

| Bacterial Species/Genus | Change in Relative Abundance | Significance (p-value) |

| Bifidobacterium breve | Increased | < 0.001 |

| Ruthenibacterium lactatiformans | Increased | < 0.001 |

| Weissella koreensis | Increased | < 0.001 |

| Leuconostoc mesenteroides | Increased | < 0.001 |

| Lactococcus lactis | Increased | < 0.05 |

| Genus Blautia | Increased | Not specified |

| Blautia luti | Increased | Not specified |

| Blautia wexlerae | Increased | Not specified |

These findings suggest that this compound acts as a selective substrate for beneficial gut microbes, thereby shifting the microbial balance in a health-promoting direction. The increase in Bifidobacterium and other lactate-producing bacteria is particularly noteworthy, as these microbes are known to play a crucial role in maintaining gut homeostasis and preventing dysbiosis.[3][4] A study on mice also demonstrated that kefir consumption led to a reduction in Enterobacteriaceae and an increase in Lactobacillus and Lactococcus content.[5]

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by the gut microbiota results in the production of SCFAs, primarily acetate, propionate, and butyrate. These metabolites serve as an energy source for colonocytes, regulate intestinal pH, and exert systemic effects on host metabolism and immunity. While direct quantitative data on SCFA production from this compound fermentation is still emerging, studies on the fermentation of other dietary fibers provide a framework for understanding this process. For instance, in vitro fermentation of pearl millet fiber by probiotic co-cultures resulted in the production of acetate, propionate, and butyrate, with acetate being the most abundant.[6] The shifts in microbial populations observed with kefir consumption, particularly the increase in Blautia, are associated with an increase in the SCFA production pathway.[3][4]

Table 2: Fatty Acid Profile of Milk Before and After Fermentation with Kefir Grains [7][8]

| Fatty Acid | Milk ( g/100g fatty acids) | Fermented Milk (AV grain) ( g/100g fatty acids) |

| Palmitic acid (16:0) | Not specified | 36.6 |

| Oleic acid (18:1n9) | Not specified | 25.0 |

| Saturated fatty acids | Not specified | 72.7 |

| Monounsaturated fatty acids | Not specified | 25.8 |

Immunomodulatory and Anti-inflammatory Effects

This compound has demonstrated potent immunomodulatory and anti-inflammatory properties in both in vitro and in vivo models. These effects are mediated, at least in part, by the modulation of key inflammatory signaling pathways and the production of anti-inflammatory cytokines.

In Vivo Anti-inflammatory Effects

Studies in animal models have shown that this compound can significantly reduce inflammation. In a study on hyperglycemic Wistar rats, supplementation with plain kefir (3.6 cc/day for 30 days) resulted in a significant decrease in the pro-inflammatory cytokines IL-1 and IL-6, and an increase in the anti-inflammatory cytokine IL-10.[9] Another study on a dextran sodium sulfate (DSS)-induced colitis model in mice showed that administration of Lactobacillus kefiranofaciens M1, a primary this compound producer, decreased the production of pro-inflammatory cytokines IL-1β and TNF-α, while increasing the anti-inflammatory cytokine IL-10.[10]

Table 3: Effect of Kefir/Kefiran on Pro-inflammatory and Anti-inflammatory Cytokine Levels in Animal Models

| Cytokine | Model | Treatment | Change in Cytokine Level | Significance (p-value) | Reference |

| IL-1 | Hyperglycemic Wistar rats | Plain kefir (3.6 cc/day) | -18.62 ± 23.59 mU/mL | < 0.001 | [9] |

| IL-6 | Hyperglycemic Wistar rats | Plain kefir (3.6 cc/day) | -3.21 ± 7.57 mU/mL | < 0.001 | [9] |

| TNF-α | Hyperglycemic Wistar rats | Plain kefir (3.6 cc/day) | -1.65 ± 4.62 mU/mL | > 0.05 | [9] |

| IL-10 | Hyperglycemic Wistar rats | Plain kefir (3.6 cc/day) | +15.11 ± 2.16 | < 0.05 | [9] |

| IL-1β | DSS-induced colitis in mice | L. kefiranofaciens M1 (10⁸ CFU/day) | Decreased | Not specified | [10] |

| TNF-α | DSS-induced colitis in mice | L. kefiranofaciens M1 (10⁸ CFU/day) | Decreased | Not specified | [10] |

| IL-10 | DSS-induced colitis in mice | L. kefiranofaciens M1 (10⁸ CFU/day) | Increased | Not specified | [10] |

Modulation of Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a central role in regulating the expression of pro-inflammatory genes.[11][12] Pretreatment of bone marrow-derived mast cells with this compound has been shown to suppress the phosphorylation of Akt and extracellular signal-regulated kinases (ERKs) following antigen stimulation, indicating an inhibition of these inflammatory pathways.[13] Furthermore, orally administered this compound has been demonstrated to reduce the activation of the NF-κB pathway in the gut and lungs.[2][14]

Experimental Protocols

Extraction and Purification of this compound

Several methods have been developed for the extraction and purification of this compound from kefir grains. A common and effective method involves hot water extraction followed by ethanol precipitation.[1][15]

Protocol: Hot Water Extraction and Ethanol Precipitation of this compound [1][15]

-

Preparation: Mix kefir grains with distilled water at a 1:10 (w/v) ratio in an Erlenmeyer flask.

-

Heating and Stirring: Heat the mixture in a boiling water bath (100°C) with continuous stirring for 30 minutes.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 20 minutes at 20°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Ethanol Precipitation: Add two volumes of cold ethanol to the supernatant and store at -20°C overnight to precipitate the this compound.

-

Washing: Repeat the precipitation and centrifugation steps twice to wash the this compound pellet.

-

Drying: Dry the purified this compound pellet for further analysis.

An alternative method utilizes sonication to enhance extraction efficiency.[16]

Protocol: Sonication-Assisted Extraction of Capsular this compound [16]

-

Sonication: Sonicate the fermented milk at 50W for 3 minutes at 4°C.

-

Further Processing: Proceed with the centrifugation and ethanol precipitation steps as described above.

In Vitro Fermentation of this compound by Gut Microbiota

In vitro batch fermentation models are valuable tools for studying the prebiotic effects of this compound on the gut microbiota.

Protocol: In Vitro Batch Fermentation

-

Fecal Slurry Preparation: Prepare a fecal slurry from fresh human fecal samples in a suitable buffer (e.g., phosphate buffer).

-

Fermentation Medium: Prepare a basal fermentation medium.

-

Inoculation: Inoculate the fermentation medium with the fecal slurry and the this compound substrate.

-

Incubation: Incubate the cultures anaerobically at 37°C for a defined period (e.g., 24-48 hours).

-

Sampling: Collect samples at different time points for microbiota and SCFA analysis.

Quantification of Short-Chain Fatty Acids

Gas chromatography (GC) or high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are commonly used for the quantification of SCFAs.

Protocol: SCFA Quantification by HPLC-MS/MS

-

Sample Preparation: Centrifuge the fermentation samples and collect the supernatant.

-

Derivatization (Optional but recommended for improved sensitivity): Derivatize the SCFAs in the supernatant.

-

HPLC-MS/MS Analysis: Inject the prepared samples into an HPLC-MS/MS system for separation and quantification of individual SCFAs (acetate, propionate, butyrate).

-

Quantification: Use external calibration curves of known SCFA standards to quantify the concentrations in the samples.

Gut Microbiota Analysis by 16S rRNA Gene Sequencing

16S rRNA gene sequencing is a standard method for characterizing the composition of the gut microbiota.[17][18]

Protocol: 16S rRNA Gene Sequencing Analysis [17][18]

-

DNA Extraction: Extract total DNA from fecal or fermentation samples using a commercially available kit.

-

PCR Amplification: Amplify the V3-V4 or other variable regions of the 16S rRNA gene using specific primers.

-

Library Preparation: Prepare sequencing libraries from the PCR amplicons.

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

Data Analysis: Process the sequencing data using bioinformatics pipelines (e.g., QIIME 2, DADA2) to perform taxonomic classification and diversity analysis.

Visualizations

Experimental Workflow

Caption: Experimental workflow for investigating the prebiotic potential of this compound.

Signaling Pathway

Caption: this compound's modulation of NF-κB and MAPK inflammatory signaling pathways.

Conclusion

This compound exopolysaccharide exhibits significant prebiotic potential, driven by its ability to modulate the gut microbiota, stimulate the production of beneficial SCFAs, and exert potent immunomodulatory and anti-inflammatory effects. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound. Its influence on key inflammatory signaling pathways, such as NF-κB and MAPK, highlights its potential as a novel agent for the prevention and treatment of a range of inflammatory and gut-related disorders. Further clinical trials are warranted to fully elucidate the health benefits of this compound in human populations.

References

- 1. vibgyorpublishers.org [vibgyorpublishers.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Evaluation of kefir consumption on gut microbial diversity in a healthy young population using full-length 16S rRNA sequencing [frontiersin.org]

- 4. Evaluation of kefir consumption on gut microbial diversity in a healthy young population using full-length 16S rRNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Kefir and Intestinal Microbiota Modulation: Implications in Human Health [frontiersin.org]

- 6. microbiologyjournal.org [microbiologyjournal.org]

- 7. Kefir Grains Change Fatty Acid Profile of Milk during Fermentation and Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kefir Grains Change Fatty Acid Profile of Milk during Fermentation and Storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of oral plain kefir supplementation on proinflammatory cytokine properties of the hyperglycemia Wistar rats induced by streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scienceopen.com [scienceopen.com]

- 12. Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF-κB, JAK/STAT, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Study on Extraction and Isolation of this compound from Kefir [spkx.net.cn]

- 17. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Analysis of the Glucogalactan from Kefir Grains

Kefiran, the water-soluble glucogalactan exopolysaccharide produced by the microbial consortium present in kefir grains, has garnered significant interest in the pharmaceutical and food industries for its potential health-promoting properties. A thorough understanding of its primary structure is paramount for elucidating its structure-function relationships and for its potential modification for drug development and other applications. This technical guide provides a comprehensive overview of the methodologies employed in the primary structure analysis of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying workflows and structural models.

Monosaccharide Composition: The Building Blocks of this compound

This compound is a heteropolysaccharide primarily composed of D-glucose and D-galactose monosaccharides.[1][2][3][4] The ratio of these two sugars can vary depending on the origin of the kefir grains and the fermentation conditions. However, most studies report a close to equimolar ratio of glucose to galactose.[1][2]

Table 1: Monosaccharide Composition of this compound

| Monosaccharide | Molar Ratio (Glucose:Galactose) | Analytical Method | Reference |

| D-Glucose | 1.0 : 1.1 | HPTLC | [5] |

| D-Galactose | |||

| D-Glucose | 1.0 : 0.4 | HPLC | [3] |

| D-Galactose |

Glycosidic Linkage Analysis: Assembling the Monosaccharide Units

The arrangement and linkage of the glucose and galactose residues determine the overall architecture of the this compound polymer. The primary techniques used to elucidate these linkages are methylation analysis followed by GC-MS, and periodate oxidation (Smith degradation).

Methylation analysis involves the methylation of all free hydroxyl groups in the polysaccharide, followed by hydrolysis, reduction, and acetylation to produce partially methylated alditol acetates (PMAAs). These derivatives are then identified and quantified by gas chromatography-mass spectrometry (GC-MS), revealing the substitution patterns of the individual monosaccharides.[6][7][8]

Periodate oxidation, often followed by reduction and mild acid hydrolysis (Smith degradation), selectively cleaves vicinal diols within the sugar rings. Analysis of the degradation products provides valuable information about the sequence and linkage of the sugar residues.[9][10][11]

Table 2: Glycosidic Linkages Identified in this compound

| Linkage Type | Monosaccharide | Analytical Method | Reference |

| Terminal | Glucose | Methylation Analysis | [3] |

| (1→6)-linked | Glucose | Methylation Analysis | [3] |

| (1→3)-linked | Galactose | Methylation Analysis | [3] |

| (1→4)-linked | Galactose | Methylation Analysis | [3] |

| (1→4)-linked | Glucose | Methylation Analysis | [3] |

| (1→2,6)-linked | Galactose | Methylation Analysis | [3] |

The data suggests a branched structure for this compound, with a backbone composed of (1→6)-linked glucose, (1→3)-linked galactose, (1→4)-linked galactose, and (1→4)-linked glucose residues. The branching is believed to occur at the O-2 position of galactose residues, with glucose residues often found at the terminal ends.[3]

Spectroscopic Analysis: Confirming the Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to confirm the anomeric configuration (α or β) of the glycosidic linkages and to provide further details about the overall structure. Both 1H and 13C NMR are employed in the analysis of this compound.[4][12][13] The chemical shifts of the anomeric protons and carbons provide characteristic signatures for different linkage types.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the primary structure analysis of this compound.

Monosaccharide Composition Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the determination of the monosaccharide composition of this compound following acid hydrolysis.

Workflow for Monosaccharide Analysis

Caption: Workflow for determining the monosaccharide composition of this compound using HPLC.

Protocol:

-

Acid Hydrolysis: Accurately weigh 5-10 mg of purified this compound into a screw-cap tube. Add 2 mL of 2 M trifluoroacetic acid (TFA). Seal the tube and heat at 121°C for 2 hours.

-

Neutralization: Cool the sample to room temperature. Evaporate the TFA under a stream of nitrogen. Add 1 mL of methanol and evaporate to dryness to remove residual acid. Repeat this step three times. Resuspend the hydrolyzed sample in 1 mL of deionized water.

-

Filtration: Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC Analysis:

-

Instrument: High-Performance Liquid Chromatography system equipped with a refractive index (RI) detector.

-

Column: Aminex HPX-87H or a similar column suitable for carbohydrate analysis.

-

Mobile Phase: 5 mM H₂SO₄.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 65°C.

-

Injection Volume: 20 µL.

-

-

Data Analysis: Prepare standard solutions of glucose and galactose of known concentrations. Run the standards under the same HPLC conditions to generate a calibration curve. Identify and quantify the monosaccharides in the this compound sample by comparing their retention times and peak areas to those of the standards.

Glycosidic Linkage Analysis by Methylation

This protocol describes the determination of glycosidic linkages in this compound through methylation analysis.

Workflow for Methylation Analysis

Caption: Workflow for determining the glycosidic linkages in this compound via methylation analysis.

Protocol:

-

Permethylation:

-

Dissolve 5-10 mg of dried this compound in 1 mL of dry dimethyl sulfoxide (DMSO).

-

Add 20 mg of powdered sodium hydroxide and stir the mixture for 1 hour at room temperature.

-

Add 0.5 mL of methyl iodide dropwise while cooling the reaction in an ice bath.

-

Stir the reaction mixture for 1 hour at room temperature.

-

Quench the reaction by adding 1 mL of water.

-

Extract the permethylated this compound with 2 mL of dichloromethane. Wash the organic layer with water (3 x 2 mL) and then evaporate to dryness.

-

-

Hydrolysis: Hydrolyze the permethylated this compound using 2 M TFA as described in the monosaccharide analysis protocol.

-

Reduction:

-

Dissolve the hydrolyzed sample in 1 mL of 1 M ammonium hydroxide.

-

Add 10 mg of sodium borodeuteride (NaBD₄) and incubate for 2 hours at room temperature.

-

Destroy excess NaBD₄ by adding a few drops of glacial acetic acid until effervescence ceases.

-

-

Acetylation:

-

Evaporate the sample to dryness. Add 1 mL of methanol and evaporate again; repeat this step three times to remove borate.

-

Add 0.5 mL of acetic anhydride and 0.5 mL of pyridine.

-

Heat the mixture at 100°C for 1 hour.

-

-

GC-MS Analysis:

-

Evaporate the acetylation reagents to dryness.

-

Partition the resulting partially methylated alditol acetates (PMAAs) between dichloromethane and water.

-

Analyze the organic layer by GC-MS.

-

GC Column: A capillary column suitable for PMAA analysis (e.g., SP-2330).

-

Temperature Program: Typically, an initial temperature of 80°C held for 2 minutes, then ramped to 170°C at 30°C/min, followed by a ramp to 240°C at 4°C/min, and held for 15 minutes.

-

MS: Operate in electron impact (EI) mode.

-

-

Data Interpretation: Identify the PMAAs by their characteristic retention times and mass fragmentation patterns. The positions of the acetyl groups indicate the original linkage positions.

Periodate Oxidation (Smith Degradation)

This protocol details the Smith degradation procedure for further structural elucidation of this compound.

Workflow for Smith Degradation

Caption: Workflow for the Smith degradation of this compound.

Protocol:

-

Periodate Oxidation:

-

Dissolve 20 mg of this compound in 20 mL of 0.05 M sodium acetate buffer (pH 4.5).

-

Add 10 mL of 0.1 M sodium metaperiodate (NaIO₄).

-

Incubate the reaction in the dark at 4°C for 72 hours.

-

-

Quenching: Quench the reaction by adding 1 mL of ethylene glycol and let it stand for 1 hour at room temperature.

-

Reduction:

-

Dialyze the reaction mixture against deionized water for 48 hours.

-

Add 50 mg of sodium borohydride (NaBH₄) to the dialyzed solution and stir for 24 hours at room temperature.

-

Neutralize the solution by adding glacial acetic acid dropwise.

-

-

Mild Acid Hydrolysis:

-

Dialyze the reduced product against deionized water for 48 hours.

-

Lyophilize the sample.

-

Hydrolyze the lyophilized product with 0.1 M HCl at room temperature for 24 hours.

-

-

Analysis of Products: Neutralize the hydrolysate with sodium bicarbonate. Analyze the resulting products (polyols and glycosides) by techniques such as HPLC or GC-MS to identify the sugar residues resistant to periodate oxidation.

1H and 13C NMR Spectroscopy

This protocol provides general guidelines for the preparation and analysis of this compound samples by NMR spectroscopy.

Logical Relationship for NMR Analysis